molecular formula C17H18F3N3O4S B12121412 C17H18F3N3O4S

C17H18F3N3O4S

Cat. No.: B12121412
M. Wt: 417.4 g/mol
InChI Key: OMDGJEVUFHADDB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H18F3N3O4S Benzylpenicillin . It is a widely used antibiotic belonging to the penicillin class of beta-lactam antibiotics. Benzylpenicillin is effective against a variety of bacterial infections, including those caused by streptococci, staphylococci, and pneumococci.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylpenicillin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Fermentation: The initial step involves the fermentation of Penicillium chrysogenum to produce penicillin G.

    Isolation: Penicillin G is then isolated from the fermentation broth.

    Chemical Modification: The isolated penicillin G undergoes chemical modification to introduce the benzyl group, resulting in benzylpenicillin.

Industrial Production Methods

Industrial production of benzylpenicillin involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. After fermentation, the penicillin is extracted, purified, and chemically modified to produce benzylpenicillin.

Chemical Reactions Analysis

Types of Reactions

Benzylpenicillin undergoes several types of chemical reactions, including:

    Hydrolysis: Benzylpenicillin can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.

    Oxidation: It can undergo oxidation reactions, although these are less common.

    Substitution: Benzylpenicillin can participate in substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Hydrolysis: Beta-lactamase enzymes or acidic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Penicilloic Acid: Formed from hydrolysis.

    Oxidized Derivatives: Formed from oxidation reactions.

    Substituted Benzylpenicillin: Formed from substitution reactions.

Scientific Research Applications

Benzylpenicillin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their reactions.

    Biology: Employed in studies of bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Extensively used to treat bacterial infections, particularly those caused by gram-positive bacteria.

    Industry: Utilized in the production of various penicillin derivatives and in the development of new antibiotics.

Mechanism of Action

Benzylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity.

    Amoxicillin: Similar to ampicillin but with better oral absorption.

    Methicillin: Resistant to beta-lactamase enzymes, used to treat penicillin-resistant Staphylococcus aureus.

Uniqueness

Benzylpenicillin is unique due to its high efficacy against gram-positive bacteria and its historical significance as one of the first antibiotics discovered. It remains a cornerstone in the treatment of bacterial infections despite the development of newer antibiotics.

Biological Activity

C17H18F3N3O4S, also known as a compound related to various pharmacological activities, has been the subject of numerous studies focusing on its biological properties. This article synthesizes findings from diverse research sources, highlighting its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes trifluoromethyl groups and a sulfonamide moiety. This structure is critical for its interaction with biological targets.

Biological Activity Overview

  • Antineoplastic Properties :
    • This compound has been studied for its potential as an antineoplastic agent . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A study demonstrated that this compound acts as an alkylating agent , disrupting DNA synthesis in cancer cells, which is a common mechanism of action for many chemotherapeutic agents .
  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties . In vitro tests revealed that it effectively inhibits the growth of multiple bacterial strains, suggesting potential use in treating bacterial infections .
    • The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
  • Antioxidant Activity :
    • Research indicates that this compound exhibits significant antioxidant activity , which can protect cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntineoplasticInduces apoptosis, inhibits DNA synthesis
AntibacterialDisrupts cell wall synthesis
AntioxidantScavenges free radicals

Detailed Findings

  • Antineoplastic Studies : A comparative study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations. The study utilized MTT assays to quantify cytotoxic effects .
  • Antibacterial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The results showed clear zones of inhibition, indicating effective antibacterial action comparable to standard antibiotics .
  • Antioxidant Mechanism : The antioxidant capacity was assessed through DPPH radical scavenging assays, demonstrating that this compound significantly reduces oxidative stress markers in cellular models .

Properties

Molecular Formula

C17H18F3N3O4S

Molecular Weight

417.4 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H18F3N3O4S/c1-10-15(11(2)27-22-10)28(25,26)23-8-4-7-14(23)16(24)21-13-6-3-5-12(9-13)17(18,19)20/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,21,24)

InChI Key

OMDGJEVUFHADDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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